molecular formula C6H8BrNO2 B14900275 4-Bromo-5-(methoxymethyl)-3-methylisoxazole

4-Bromo-5-(methoxymethyl)-3-methylisoxazole

Cat. No.: B14900275
M. Wt: 206.04 g/mol
InChI Key: YKIKYWLLLZOUIO-UHFFFAOYSA-N
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Description

4-Bromo-5-(methoxymethyl)-3-methylisoxazole is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a methyl group attached to an isoxazole ring. The molecular formula of this compound is C7H8BrNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(methoxymethyl)-3-methylisoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylisoxazole and bromine.

    Bromination: The bromination of 3-methylisoxazole is carried out using bromine or a bromine source under controlled conditions to introduce the bromine atom at the 4-position of the isoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(methoxymethyl)-3-methylisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-5-(methoxymethyl)-3-methylisoxazole, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

4-Bromo-5-(methoxymethyl)-3-methylisoxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(methoxymethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-(methoxymethyl)-3-methyl-1H-pyrazole: This compound shares a similar structure but has a pyrazole ring instead of an isoxazole ring.

    4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole: Another similar compound with a pyrazole ring and a different substitution pattern.

Uniqueness

4-Bromo-5-(methoxymethyl)-3-methylisoxazole is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to its pyrazole analogs. The presence of the isoxazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

4-bromo-5-(methoxymethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C6H8BrNO2/c1-4-6(7)5(3-9-2)10-8-4/h3H2,1-2H3

InChI Key

YKIKYWLLLZOUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Br)COC

Origin of Product

United States

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